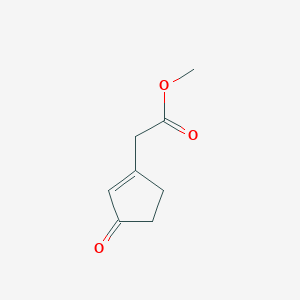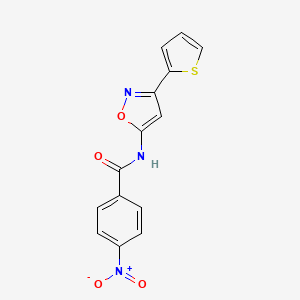![molecular formula C8H11LiO2 B14678191 Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- CAS No. 37566-51-1](/img/structure/B14678191.png)
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is an organolithium compound that features a lithium atom bonded to a propynyl group, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- typically involves the reaction of a suitable lithium reagent with a precursor molecule containing the propynyl and tetrahydro-2H-pyran-2-yloxy groups. One common method involves the use of lithium acetylide, which reacts with a protected alcohol derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the propynyl group to an alkene or alkane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of new organolithium compounds.
Aplicaciones Científicas De Investigación
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The tetrahydro-2H-pyran-2-yloxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A cyclic ether with a similar ring structure but lacking the propynyl and lithium groups.
Lithium acetylide: A simpler organolithium compound with a lithium atom bonded to an acetylide group.
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- derivatives: Compounds with similar structures but different substituents on the propynyl group.
Uniqueness
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is unique due to its combination of a lithium atom, a propynyl group, and a tetrahydro-2H-pyran-2-yloxy group. This unique structure imparts specific reactivity and properties that are not found in simpler organolithium compounds or other cyclic ethers.
Propiedades
IUPAC Name |
lithium;2-prop-2-ynoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h8H,3-7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFAUIZRFNPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CCOC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447119 |
Source


|
| Record name | Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37566-51-1 |
Source


|
| Record name | Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
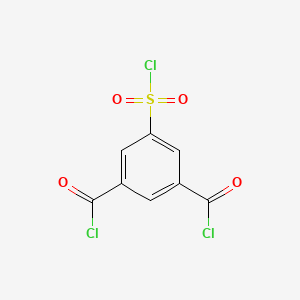
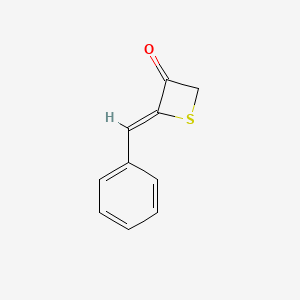
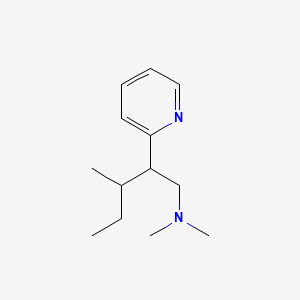

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)

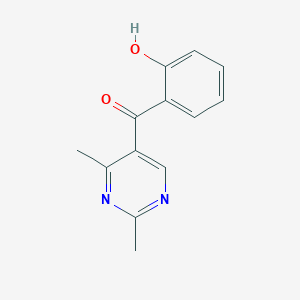


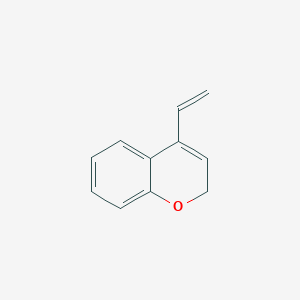
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
